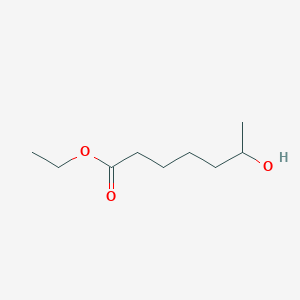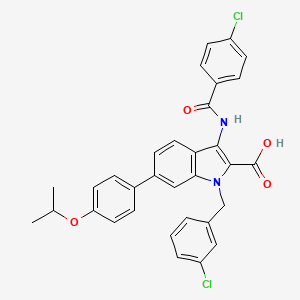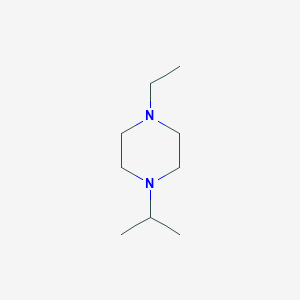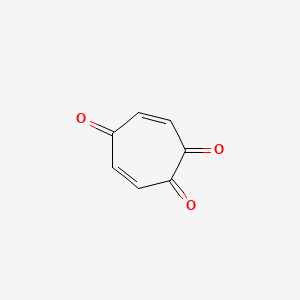
Ethyl 6-hydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyheptanoic acid ethyl ester is an organic compound with the molecular formula C9H18O3. It is an ester derivative of 6-hydroxyheptanoic acid, characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydroxyheptanoic acid ethyl ester can be synthesized through the esterification of 6-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyheptanoic acid ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water to shift the equilibrium towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxyheptanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 6-hydroxyheptanoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 6-Hydroxyheptanoic acid and ethanol.
Oxidation: 6-Oxoheptanoic acid or 6-carboxyheptanoic acid.
Reduction: 6-Hydroxyheptanol
Applications De Recherche Scientifique
6-Hydroxyheptanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Mécanisme D'action
The mechanism of action of 6-hydroxyheptanoic acid ethyl ester involves its hydrolysis to 6-hydroxyheptanoic acid, which can then participate in various biochemical pathways. The hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The ester group can undergo nucleophilic acyl substitution reactions, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
Ethyl 6-heptenoate: An unsaturated ester with similar structural features but differing in reactivity due to the presence of a double bond.
Ethyl acetate: A simpler ester used widely as a solvent, with different physical and chemical properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness: 6-Hydroxyheptanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions compared to simpler esters.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
ethyl 6-hydroxyheptanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
PCBIIHMJZWSPLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
![4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-](/img/structure/B13960006.png)

![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)



![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

